molecular formula C11H6Cl6N4S B14698201 N-methyl-4-(trichloromethyl)-6-(2,4,5-trichlorophenyl)sulfanyl-1,3,5-triazin-2-amine CAS No. 30369-63-2

N-methyl-4-(trichloromethyl)-6-(2,4,5-trichlorophenyl)sulfanyl-1,3,5-triazin-2-amine

Cat. No.: B14698201
CAS No.: 30369-63-2
M. Wt: 439.0 g/mol
InChI Key: QIRKVUGCQPNVCA-UHFFFAOYSA-N
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Description

N-methyl-4-(trichloromethyl)-6-(2,4,5-trichlorophenyl)sulfanyl-1,3,5-triazin-2-amine is a complex organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structure of this compound, featuring multiple chlorine atoms and a triazine ring, suggests potential for significant chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-(trichloromethyl)-6-(2,4,5-trichlorophenyl)sulfanyl-1,3,5-triazin-2-amine typically involves multiple steps, starting from readily available precursors. Common synthetic routes may include:

    Nucleophilic substitution reactions: These reactions can introduce the trichloromethyl and trichlorophenyl groups onto the triazine ring.

    Sulfur-based reactions: The incorporation of the sulfanyl group may involve thiolation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification techniques: Employing methods such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-(trichloromethyl)-6-(2,4,5-trichlorophenyl)sulfanyl-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the trichloromethyl or trichlorophenyl groups.

    Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Including lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups onto the triazine ring.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways or as a bioactive compound.

    Medicine: Possible applications in drug development or as a therapeutic agent.

    Industry: Use in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-methyl-4-(trichloromethyl)-6-(2,4,5-trichlorophenyl)sulfanyl-1,3,5-triazin-2-amine would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA interaction: Binding to DNA and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Atrazine: A widely used herbicide with a similar triazine structure.

    Simazine: Another triazine herbicide with comparable properties.

    Cyanuric chloride: A triazine derivative used in the synthesis of various chemicals.

Uniqueness

N-methyl-4-(trichloromethyl)-6-(2,4,5-trichlorophenyl)sulfanyl-1,3,5-triazin-2-amine is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other triazine derivatives.

Properties

CAS No.

30369-63-2

Molecular Formula

C11H6Cl6N4S

Molecular Weight

439.0 g/mol

IUPAC Name

N-methyl-4-(trichloromethyl)-6-(2,4,5-trichlorophenyl)sulfanyl-1,3,5-triazin-2-amine

InChI

InChI=1S/C11H6Cl6N4S/c1-18-9-19-8(11(15,16)17)20-10(21-9)22-7-3-5(13)4(12)2-6(7)14/h2-3H,1H3,(H,18,19,20,21)

InChI Key

QIRKVUGCQPNVCA-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=NC(=N1)C(Cl)(Cl)Cl)SC2=CC(=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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